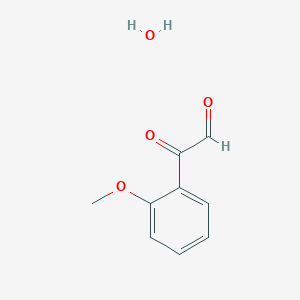

2-Methoxyphenylglyoxal hydrate

Description

Contextualization within Arylglyoxal Chemistry

2-Methoxyphenylglyoxal hydrate (B1144303) belongs to the class of arylglyoxals, which are organic compounds characterized by two adjacent carbonyl groups, one of which is attached to an aryl group. nih.gov These molecules are of significant interest in synthetic chemistry due to their bifunctional nature, possessing both a reactive aldehyde and a ketone group. nih.gov This dual reactivity makes them valuable building blocks for the synthesis of a wide array of carbocyclic and heterocyclic compounds. nih.gov

Arylglyoxals, including the 2-methoxy substituted variant, typically exist in a more stable hydrated form. nih.gov They are considered key synthetic equivalents and have been extensively utilized in the construction of five- and six-membered heterocyclic rings, which form the core structures of many naturally occurring products. nih.govrsc.orgresearchgate.net The field of arylglyoxal chemistry is dynamic, with ongoing research into their application in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures in a single step. nih.govresearchgate.netchemicalpapers.com The presence of the 2-methoxy group on the phenyl ring can influence the reactivity and solubility of the glyoxal (B1671930) moiety, making it a specific subject of study within this broader class of compounds.

Significance as a Precursor and Reagent in Advanced Organic Synthesis

2-Methoxyphenylglyoxal hydrate serves as a versatile precursor and reagent in advanced organic synthesis, particularly in the construction of complex heterocyclic systems. nih.govresearchgate.net Its utility is prominently demonstrated in multicomponent reactions, where it can react with various substrates to form diverse molecular scaffolds. nih.govchemicalpapers.com

Research has shown its application in the synthesis of various heterocyclic compounds. For instance, this compound has been used in reactions to produce imine derivatives, which are valuable intermediates in further synthetic transformations. prepchem.com While specific examples in the literature extensively cover the reactions of the closely related 4-methoxyphenylglyoxal hydrate, the principles and types of reactions are applicable to the 2-methoxy isomer. These reactions include the synthesis of furo[3,2-h]quinoline and furan-2(5H)-one derivatives through one-pot multicomponent protocols. mdpi.commdpi.com

The general reactivity pattern of arylglyoxals involves their participation in condensation reactions, Michael additions, and subsequent intramolecular cyclizations to yield highly functionalized heterocycles. chemicalpapers.com For example, the reaction of an arylglyoxal hydrate with an amine and a 1,3-dicarbonyl compound can lead to the formation of complex pyrrole (B145914) derivatives. researchgate.net The versatility of this compound as a synthon is a cornerstone of its significance in modern organic synthesis. researchgate.net

Research Data on Arylglyoxal Reactions

The following interactive table summarizes a selection of research findings on the use of arylglyoxal hydrates in the synthesis of various heterocyclic compounds, illustrating the role of these precursors in advanced organic synthesis.

| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |

| α-(α,α-dimethyl-3,4-dimethoxyphenethylimino)-2-methoxyacetophenone | This compound, α,α-dimethyl-3,4-dimethoxyphenethylamine | Dimethylsulfoxide, 25°C | Not specified | prepchem.com |

| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | 4-Methoxyphenylglyoxal hydrate, 8-hydroxyquinoline (B1678124), Meldrum's acid | Et3N, MeCN, reflux followed by AcOH, reflux | 68% | mdpi.com |

| 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | 4-Methoxyphenylglyoxal hydrate, indole (B1671886), Meldrum's acid | Et3N, MeCN, reflux followed by AcOH, reflux | 74% | mdpi.com |

| 1,3,4,6-Tetraaryl-5-aryliminopiperazin-2-one derivative | 4-Methoxyphenylglyoxal monohydrate, 4-methoxyaniline | Not specified | 6.5% | chemrxiv.org |

| 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid | 4-Methoxyphenylglyoxal hydrate, acetovanillone, Meldrum's acid | Et3N, MeCN, room temp. followed by HCl, AcOH, reflux | Not specified | mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-2-oxoacetaldehyde;hydrate |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-6H,1H3;1H2 |

InChI Key |

RHIPJGPKJFFYSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=O.O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyphenylglyoxal Hydrate

Direct Synthesis Routes for 2-Methoxyphenylglyoxal Hydrate (B1144303)

Direct synthesis of 2-Methoxyphenylglyoxal Hydrate is primarily achieved through the oxidation of the corresponding acetophenone (B1666503) derivative, 2-methoxyacetophenone (B1211565). Several key methodologies have been developed for this transformation.

Oxidation of Methoxyacetophenone Derivatives

The conversion of the α-methyl group of an acetophenone to a glyoxal (B1671930) is a common strategy. This can be accomplished using various oxidizing agents, with metal-based reagents being particularly prominent.

The oxidation of acetophenones using selenium dioxide (SeO₂), known as the Riley oxidation, is a well-established method for preparing α-dicarbonyl compounds. adichemistry.comdu.ac.in This reaction can be applied to the synthesis of 2-methoxyphenylglyoxal from 2-methoxyacetophenone. google.compublish.csiro.au The process involves heating the ketone with a stoichiometric amount of SeO₂ in a suitable solvent, such as dioxane or ethanol (B145695), often with a small amount of water. researchgate.netorgsyn.org The reaction proceeds by oxidizing the α-methylene group adjacent to the carbonyl to furnish the 1,2-dicarbonyl compound. du.ac.in The resulting 2-methoxyphenylglyoxal is typically isolated as its stable hydrate. google.com

The general mechanism for the SeO₂ oxidation of a ketone involves the formation of a selenite (B80905) ester intermediate, which then undergoes a rearrangement and elimination to yield the dicarbonyl product and elemental selenium. adichemistry.com

Table 1: Selenium Dioxide Oxidation of Methoxyacetophenone Derivatives

| Starting Material | Oxidant | Solvent / Conditions | Product | Yield | Reference |

| 2-Methoxyacetophenone | Selenium Dioxide | Ethanol, HCl, reflux, 8h | 6-Chloro-3-methoxy-2-(2'-methoxyphenyl)imidazo[1,2-b]pyridazine* | - | google.com |

| 2-Methylacetophenone | Selenium Dioxide | Dioxane, reflux, 48h | 2-Methylphenylglyoxal | - | publish.csiro.auanu.edu.au |

| Acetophenone | Selenium Dioxide | Dioxane, H₂O | Phenylglyoxal (B86788) Hydrate | 80-83% | orgsyn.org |

| Acetophenone | Selenium Dioxide | Dioxane or Ethanol, H₂O, 90°C | Phenylglyoxal | >98% | researchgate.net |

While ruthenium complexes are known to be versatile catalysts for a wide range of oxidation reactions, their specific application for the direct oxidation of 2-methoxyacetophenone to 2-methoxyphenylglyoxal is not extensively detailed in the surveyed literature. Ruthenium catalysts are highly effective in various transformations, including the oxidation of alcohols to carbonyl compounds and C-H bond functionalizations. rsc.orggoettingen-research-online.de For instance, ruthenium-catalyzed transfer hydrogenation can couple alcohols with alkynes to yield α,β-unsaturated ketones, a process that involves the oxidation of the alcohol to an aldehyde intermediate. nih.gov However, direct protocols focusing on the oxidation of the methyl group of 2-methoxyacetophenone to a glyoxal are less common. Research on related substrates suggests that such a transformation is plausible but requires specific catalytic systems, potentially involving a ruthenium-oxo species. Further investigation is needed to establish optimized ruthenium-catalyzed protocols for this specific synthesis.

Kornblum Oxidation Approaches for Arylglyoxal Hydrates

The Kornblum oxidation provides an alternative route to carbonyl compounds from alkyl halides or tosylates using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org This method is particularly effective for activated substrates, such as α-halo ketones. wikipedia.org To synthesize an arylglyoxal hydrate like this compound via this route, the starting material would be an α-halo-2-methoxyacetophenone (e.g., α-bromo-2-methoxyacetophenone).

The mechanism involves the initial Sₙ2 displacement of the halide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine (B128534), this intermediate undergoes an elimination reaction to yield the desired dicarbonyl compound, DMSO, and the triethylammonium (B8662869) salt. wikipedia.org This method avoids the use of heavy metal oxidants. While the general Kornblum oxidation is well-documented, specific examples detailing yields for this compound were not prominent in the surveyed literature, though the methodology has been noted for preparing similar structures like 4-methoxyphenylglyoxal.

Mechanistic Considerations and Yield Optimization in Synthesis

Optimizing the synthesis of this compound requires careful consideration of the reaction mechanisms and conditions, particularly the management of water content.

Impact of Anhydrous Conditions on Reaction Outcomes

The role of water in the synthesis of glyoxals is complex. While the final, stable product is often the hydrate, the oxidation reaction itself may benefit from anhydrous or carefully controlled water-limited conditions. rsc.orgacs.org Anhydrous glyoxal is unstable and tends to polymerize. wikipedia.org The presence of water allows for the formation of the stable monomeric hydrate, preventing polymerization and facilitating isolation. orgsyn.orgwikipedia.org

Strategies for Minimizing Side Reactions and Product Impurities

A primary concern in multi-component reactions involving this compound is the potential for incomplete conversion of starting materials. In the synthesis of certain furocoumarin derivatives, it has been observed that if a smaller excess of reagents like 4-methoxyphenylglyoxal hydrate is used, the starting coumarin (B35378) remains as a significant impurity in the final product. mdpi.comresearchgate.net To overcome this, a strategy of using a significant excess (e.g., a 6-fold excess) of the glyoxal and other reagents is employed to drive the reaction to completion. mdpi.com This ensures the full conversion of the limiting starting material, thereby minimizing it as an impurity.

Another common method for generating aryl glyoxals is through the oxidation of α-haloketones, such as the Kornblum oxidation of 2-bromo-4'-methoxyacetophenone. nih.gov A strategy to minimize impurities from potential side reactions or degradation of the product in this context is to use the resulting this compound immediately in the subsequent reaction step without intermediate purification. nih.gov This approach avoids potential degradation or polymerization that might occur during prolonged storage or purification procedures.

The inherent instability of glyoxals can also lead to the formation of impurities. For instance, glyoxal itself is known to form polymeric hydrates in the presence of water and can be oxidized to form acids like glycolic acid, particularly at elevated temperatures. google.com While not specific to this compound, this suggests that similar side reactions are plausible. Therefore, controlling the temperature and minimizing the presence of excess water where feasible are important considerations. For some related compounds, side reactions such as dimerization have also been noted as a potential issue.

Standard purification techniques are crucial for removing any remaining impurities. Common methods include recrystallization, simple filtration, and washing the solid product with appropriate solvents. For example, in the synthesis of a bi-1,2,4-triazine derivative, the product was purified by filtration and subsequent washing with ethanol and diethyl ether to yield a pure solid. acs.org In other syntheses, recrystallization from solvents like acetonitrile (B52724) (MeCN) is employed to achieve high purity. mdpi.com

The following table summarizes the strategies employed to minimize impurities in syntheses involving this compound and related compounds.

| Strategy | Impurity/Side Reaction Targeted | Research Context/Finding | Reference |

| Use of Excess Reagents | Incomplete reaction; starting material contamination. | A 6-fold excess of 4-methoxyphenylglyoxal hydrate and other reagents was necessary for the complete conversion of the starting coumarin. mdpi.com | mdpi.com |

| Immediate Use After Synthesis | Product degradation or side reactions during storage/purification. | This compound generated via Kornblum oxidation was used immediately without further purification to prevent degradation. | nih.gov |

| Filtration and Washing | Removal of soluble impurities and unreacted starting materials. | The product was purified by filtering the solid and washing with ethanol and diethyl ether. | acs.org |

| Recrystallization | Removal of various process-related impurities. | The final product was purified by recrystallization from acetonitrile (MeCN). | mdpi.com |

| Control of Reaction Temperature | Prevention of thermally induced side reactions (e.g., oxidation). | In the context of glyoxal, temperatures above 125°C can increase the rate of reaction with water to form glycolic acid. google.com | google.com |

Chemical Reactivity and Transformation Studies of 2 Methoxyphenylglyoxal Hydrate

General Reactivity Classes of the Glyoxal (B1671930) Moiety

The glyoxal functionality is characterized by two adjacent carbonyl groups, which confer a high degree of reactivity. This section explores the principal transformations involving this part of the molecule.

Oxidative Transformations and Product Diversification

The oxidation of aryl glyoxals can lead to the formation of the corresponding α-keto acids. While specific studies on the direct oxidation of 2-methoxyphenylglyoxal hydrate (B1144303) are not extensively detailed in the reviewed literature, the general transformation involves the conversion of the aldehyde group to a carboxylic acid. This can be achieved using various oxidizing agents. For instance, catalytic oxidation systems, potentially employing transition metal catalysts, can facilitate this transformation under controlled conditions. The resulting 2-methoxyphenylglyoxalic acid would be a key intermediate for further synthetic elaborations.

Another potential oxidative pathway is oxidative cleavage, where the bond between the two carbonyl carbons is broken. This typically requires strong oxidizing agents like potassium permanganate (B83412) under harsh conditions (e.g., heat) and would lead to the formation of 2-methoxybenzoic acid.

Reductive Pathways and Derivative Formation

The reduction of the dicarbonyl moiety in 2-methoxyphenylglyoxal hydrate can yield a variety of products depending on the reducing agent and reaction conditions. Selective reduction of the aldehyde group is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are known to selectively reduce aldehydes and ketones to the corresponding alcohols. In the case of this compound, this would likely yield 1-(2-methoxyphenyl)ethane-1,2-diol.

Complete reduction of both carbonyl groups to the corresponding diol can also be achieved, typically requiring stronger reducing agents or catalytic hydrogenation. Catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) can be employed for the reduction of the aromatic ketone as well, potentially leading to 2-methoxycyclohexylglyoxal derivatives under more forcing conditions.

Substitution Reactions on the Aromatic Core

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the glyoxal moiety (-COCHO).

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comchemistrytalk.orgyoutube.com Conversely, the glyoxal group is a deactivating group and a meta-director because of the electron-withdrawing nature of the carbonyl groups. wikipedia.org

In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. Therefore, in electrophilic aromatic substitution reactions on 2-methoxyphenylglyoxal, the incoming electrophile is expected to be directed to the positions ortho and para to the methoxy group. The primary products would be the 4- and 6-substituted isomers, with the para-substituted product often being the major isomer due to reduced steric hindrance. organicchemistrytutor.com

| Position | Activating/Deactivating Group | Expected Product Distribution |

| Ortho (to -OCH₃) | Methoxy (activating) | Minor |

| Meta (to -OCH₃) | Glyoxal (deactivating) | Trace |

| Para (to -OCH₃) | Methoxy (activating) | Major |

Carbon-Carbon Bond Forming Reactions

The glyoxal unit of this compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds through carbon-carbon bond formation.

Multicomponent Condensation Reactions in Heterocyclic Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Aryl glyoxals, including 2-methoxyphenylglyoxal, are excellent substrates for such reactions due to their bifunctional nature, enabling the rapid assembly of diverse heterocyclic scaffolds. rsc.org

A notable application of aryl glyoxals in multicomponent reactions is the synthesis of furo[3,2-h]quinoline derivatives. While a direct synthesis using this compound was not found, a highly analogous and efficient protocol has been developed for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid using 4-methoxyphenylglyoxal hydrate. This reaction proceeds via a telescoped multicomponent reaction involving 8-hydroxyquinoline (B1678124), 4-methoxyphenylglyoxal hydrate, and Meldrum's acid. organicchemistrytutor.com

The reaction is initiated by the base-catalyzed condensation of the aryl glyoxal with Meldrum's acid. This is followed by the addition of the 8-hydroxyquinoline anion and subsequent acid-mediated intramolecular cyclization and cleavage of the Meldrum's acid moiety to afford the final furo[3,2-h]quinoline product. It is highly probable that this compound would undergo a similar transformation to yield the corresponding 2-(2-(2-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid.

Reaction Scheme for the Synthesis of a Furo[3,2-h]quinoline Derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Reagents | Product |

| 8-Hydroxyquinoline | 4-Methoxyphenylglyoxal hydrate | Meldrum's acid | 1. Et₃N, MeCN, reflux2. AcOH, reflux | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid |

Synthesis of Furo[2,3-f]chromen Derivatives

A versatile and efficient approach for the synthesis of furocoumarin derivatives, specifically those with a Furo[2,3-f]chromen core, involves a one-pot, multicomponent condensation reaction. This methodology utilizes arylglyoxals as key building blocks, reacting them with a hydroxycoumarin derivative and Meldrum's acid. While a specific example utilizing this compound is not detailed, a general method has been established for arylglyoxals, exemplified by the reaction with 4-methoxyphenylglyoxal.

This multicomponent reaction is typically performed in two steps. The initial interaction involves the condensation of the three starting materials, 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, an arylglyoxal (e.g., 4-methoxyphenylglyoxal), and Meldrum's acid, often in the presence of a mild base like triethylamine (B128534) (Et₃N). d-nb.info This is followed by a final cyclization and formation of the furylacetic acid moiety in an acidic medium. d-nb.infomdpi.com This approach is advantageous due to the use of readily available starting materials, atomic economy, and a straightforward work-up procedure that can often avoid the need for chromatographic purification. organic-chemistry.org The reaction with 4-methoxyphenylglyoxal has been shown to produce the target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid in a 74% yield. d-nb.info

The proposed mechanism begins with the interaction of Meldrum's acid and the arylglyoxal. organic-chemistry.org This is followed by the addition of the coumarin (B35378) anion, leading to an adduct. Subsequently, an acid-catalyzed cleavage of the Meldrum's acid moiety occurs, followed by cyclodehydration to form the final furo[2,3-f]chromen product. d-nb.info

Table 1: Multicomponent Synthesis of Furo[2,3-f]chromen Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| 5-hydroxy-4,7-dimethyl-2H-chromen-2-one | 4-methoxyphenylglyoxal | Meldrum's acid | 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | 74% |

Synthesis of Benzofuran (B130515) Derivatives

Benzofuran and its derivatives are significant heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. nih.gov A wide array of synthetic methods has been developed for their construction, often involving intramolecular cyclization of precursors such as o-alkenylphenols, α-phenoxy ketones, or through metal-catalyzed cross-coupling reactions. mdpi.comnih.gov For instance, the acid-catalyzed reaction of glyoxal with phenols can yield substituted 5a,10b-dihydrobenzofuro[2,3-b]benzofurans, which can be converted to 2-(3-benzofuranyl)phenols. researchgate.net

However, a specific, documented synthetic route for the direct conversion of this compound into benzofuran derivatives through a defined reaction pathway is not prominently featured in the surveyed literature. While arylglyoxals are versatile precursors in heterocyclic synthesis, their application in direct benzofuran synthesis requires specific reaction partners and conditions that facilitate the required bond formations. General methods often rely on precursors that already contain the C-O bond of the furan (B31954) ring or are set up for a cyclization via C-C bond formation.

Synthesis of Furan-2(5H)-one Derivatives

Furan-2(5H)-ones are an important class of heterocyclic compounds present in many biologically active substances. nih.gov Arylglyoxals, including this compound, can serve as precursors for these structures through multicomponent reactions. A one-pot approach has been developed for synthesizing furan-2(5H)-one derivatives that incorporate indole (B1671886) fragments. researchgate.net

This method involves a telescoped multicomponent reaction of an indole, an arylglyoxal (such as 4-methoxyphenylglyoxal), and Meldrum's acid. researchgate.net This reaction highlights the utility of arylglyoxals as versatile synthons in building complex heterocyclic systems. researchgate.net The synthetic value of the resulting furan-2(5H)-one can be further demonstrated through subsequent reactions, such as condensation with other aldehydes. researchgate.net

Table 2: One-Pot Synthesis of an Indole-Containing Furan-2(5H)-one Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Indole | 4-methoxyphenylglyoxal | Meldrum's acid | Furan-2(5H)-one derivative with indole fragment |

Synthesis of Indole-Linked β-Cyano-enones and Pyrrolones

This compound is a suitable substrate for the synthesis of complex indole derivatives through multicomponent reactions. A notable application is the one-pot, additive- and catalyst-free synthesis of indole-linked β-cyano-enones.

This dehydrogenative multicomponent reaction involves heating an arylglyoxal, malononitrile, and an indole in a solvent such as DMF. The reaction proceeds to form one C-C single bond and one C=C double bond in a single step. These resulting β-cyano-enones are versatile intermediates that can be further transformed. For instance, they can be efficiently converted into indolyl-2-pyrrolones, which possess a hydroxyl group on a chiral carbon center, by treatment with trifluoroacetic acid and water.

Table 3: Synthesis of Indole-Linked β-Cyano-enones and Pyrrolones

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate Product | Final Product |

| Arylglyoxal | Malononitrile | Indole | Indole-linked β-cyano-enone | Indolyl-2-pyrrolone |

Formation of Semiacetal Derivatives

This compound, like other aldehydes and ketones, can react reversibly with alcohols to form semiacetals (also known as hemiacetals). The hydrate itself exists in equilibrium with the corresponding aldehyde form in solution. The formation of a semiacetal involves the nucleophilic addition of an alcohol to one of the carbonyl groups of the glyoxal.

The reaction can be catalyzed by either acid or base. Under neutral or acidic conditions, the mechanism typically involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the weakly nucleophilic alcohol. A subsequent deprotonation step yields the neutral semiacetal. The equilibrium between the aldehyde/ketone and the semiacetal is dynamic. While many simple semiacetals are unstable and difficult to isolate, cyclic semiacetals, formed from molecules containing both a carbonyl and a hydroxyl group, are often quite stable.

Carbon-Nitrogen Bond Forming Reactions

Imine Formation and Related Condensation Reactions

The carbonyl groups of 2-methoxyphenylglyoxal are electrophilic and readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry and represents a significant pathway for C=N double bond formation.

The formation of an imine is typically an addition-elimination reaction. It begins with the nucleophilic attack of the primary amine on a carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate. The carbinolamine is then protonated, usually under mildly acidic conditions, which converts the hydroxyl group into a good leaving group (water). Elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. The reaction is reversible and can be driven back towards the aldehyde/ketone and amine by the addition of water, a process known as hydrolysis.

Synthesis of Sulfonamide and Triazine Derivatives

The bifunctional nature of 2-Methoxyphenylglyoxal, possessing two adjacent carbonyl groups, makes it a versatile precursor for the synthesis of various heterocyclic systems. While direct, single-step synthesis of sulfonamide derivatives from 2-Methoxyphenylglyoxal is not a commonly cited pathway in the literature, its application in forming triazine rings is well-established for 1,2-dicarbonyl compounds.

The construction of 1,2,4-triazine (B1199460) derivatives frequently employs the cyclocondensation of 1,2-dicarbonyl compounds with carboxamidrazones or related reagents. In this context, this compound can serve as the 1,2-dicarbonyl component. The reaction mechanism generally involves an initial condensation between the more electrophilic aldehyde group of the glyoxal and the more nucleophilic hydrazine (B178648) moiety of the amidrazone. This is followed by an intramolecular cyclization involving the remaining keto group and the amide's amino group, ultimately leading to the formation of the 1,2,4-triazine ring after dehydration. The regioselectivity is driven by the differing reactivity of the two carbonyl groups in the glyoxal and the distinct nucleophilicity of the nitrogen atoms in the amidrazone.

A plausible reaction scheme for the synthesis of a triazine derivative from this compound is presented below.

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

| This compound | Carboxamidrazone | 3,5-Disubstituted-1,2,4-triazine | Cyclocondensation |

Generation of Piperazinone Scaffolds via Povarov Conditions

In a departure from the classical Povarov reaction, which typically yields tetrahydroquinolines from an aldehyde, an aniline (B41778), and an alkene, aryl glyoxals have been found to produce highly substituted piperazinone derivatives in a single step when reacted with anilines under Povarov-like conditions (i.e., in the presence of a Lewis acid but without an alkene). chemrxiv.org This unexpected reaction pathway opens a short route to complex, chemically diverse heterocyclic structures. chemrxiv.org

Research has shown that reacting an aryl glyoxal, such as p-methoxyphenylglyoxal, with an aniline in acetonitrile (B52724) using a Lewis acid catalyst like Montmorillonite K10 or ceric ammonium (B1175870) nitrate (B79036) leads to the formation of 1,3,4,6-tetraaryl-5-aryliminopiperazin-2-ones. chemrxiv.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation and cyclization. chemrxiv.org This novel transformation highlights the unique reactivity of aryl glyoxals in multicomponent reactions, leading to significant molecular complexity from simple starting materials. chemrxiv.org

The table below summarizes representative findings from the study of this reaction. chemrxiv.org

| Aryl Glyoxal Component | Aniline Component | Catalyst | Yield |

| Phenylglyoxal (B86788) | Aniline | Montmorillonite K10 | 27% |

| p-Methoxyphenylglyoxal | Aniline | Montmorillonite K10 | - |

| Phenylglyoxal | 4-Fluoroaniline | Ceric Ammonium Nitrate | 61% |

| 2-(4-Trifluoromethyphenyl)-2-oxoacetaldehyde | 4-Methoxyaniline | Ceric Ammonium Nitrate | 75% |

Mechanistic Investigations of Reaction Pathways

Elucidation of Intermediate Structures in Multi-Step Processes

Understanding the reaction mechanism and the transient species formed during a reaction is crucial for optimizing conditions and predicting outcomes. In the formation of piperazinone scaffolds from aryl glyoxals and anilines, the reaction pathway is believed to proceed through several key intermediates. chemrxiv.org

The proposed mechanism suggests that the initial reversible step is the formation of a monoimine (a Schiff base) from the reaction of one equivalent of aniline with the aldehyde group of the glyoxal. chemrxiv.org At any point, the reaction mixture contains an equilibrium of the starting glyoxal, the monoimine, and a di-imine (formed from reaction at both carbonyls). chemrxiv.org The crucial piperazinone-forming cascade is thought to involve the reaction of these imine intermediates. The elucidation of such pathways relies on trapping experiments and the analysis of reaction progress over time, often using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) to identify the mass of proposed intermediates and final products. chemrxiv.org The successful isolation and subsequent reaction of the initial Schiff base to yield the final piperazinone product provides strong evidence for its role as a key intermediate in the multi-step process. chemrxiv.org

Role of Hydration State in Reaction Outcomes and Selectivity

Aryl glyoxals, including 2-Methoxyphenylglyoxal, predominantly exist as their hydrate form in the presence of water. nih.govnih.gov This hydration is a reversible nucleophilic addition of water to the highly reactive aldehyde carbonyl group, forming a stable geminal diol. nih.govlibretexts.org The non-enolizable nature of the adjacent ketone group contributes to the stability of this hydrate, making it the commercially available form of the compound. nih.govnih.gov

The table below compares the key features of the two forms.

| Feature | Anhydrous Form (Dicarbonyl) | Hydrated Form (gem-Diol) |

| Structure | Contains a free aldehyde (-CHO) and ketone (-C=O) group | Aldehyde group is converted to a geminal diol [-CH(OH)₂] |

| Reactivity | High electrophilicity at the aldehyde carbon; highly reactive | Low electrophilicity at the gem-diol carbon; less reactive |

| Stability | Less stable in the presence of water | More stable; often the isolable form |

| Role in Reactions | The active species that undergoes reaction | Acts as a stable reservoir for the active anhydrous form |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within the 2-Methoxyphenylglyoxal hydrate (B1144303) molecule can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 2-Methoxyphenylglyoxal hydrate, the spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the geminal diol proton, and the hydroxyl protons.

Aromatic Region: The four protons on the benzene (B151609) ring would typically appear as a complex multiplet pattern in the downfield region (approximately 6.9-8.0 ppm), influenced by the electron-donating methoxy group and the electron-withdrawing glyoxal (B1671930) hydrate group.

Methine Proton: The single proton on the carbon bearing the two hydroxyl groups (the C-H of the geminal diol) would likely appear as a singlet.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Hydroxyl Protons: The two hydroxyl protons of the geminal diol would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-Ar) | 6.9 - 8.0 | Multiplet | 4H |

| Methine (CH(OH)₂) | 5.0 - 5.5 | Singlet | 1H |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Hydroxyl (OH) | Variable | Broad Singlet | 2H |

Note: This table represents predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the 190-200 ppm region.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the methoxy group and the carbon attached to the glyoxal hydrate moiety would have distinct chemical shifts from the others.

Geminal Diol Carbon: The carbon atom bonded to the two hydroxyl groups (C(OH)₂) would appear in the 90-100 ppm range.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would be the most upfield signal, typically found around 55-60 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-C=O) | 130 - 135 |

| Aromatic (C-H) | 110 - 135 |

| Geminal Diol (C(OH)₂) | 90 - 100 |

| Methoxy (OCH₃) | 55 - 60 |

Note: This table represents predicted values and may differ from experimental results.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) for Connectivity Analysis

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

COSY: A COSY spectrum would show correlations between adjacent protons, confirming the coupling relationships within the aromatic ring system.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in the ¹H-NMR spectrum to their corresponding carbon signals in the ¹³C-NMR spectrum, confirming assignments for the methoxy group, the aromatic C-H bonds, and the methine of the geminal diol.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups of the hydrate.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methoxy group) appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) group of the ketone, which is conjugated with the aromatic ring.

C=C Stretch: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether and the diol would be visible in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium |

| Ketone (C=O) | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium-Strong |

| Ether/Diol (C-O) | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₁₀O₄), HRMS would be used to measure the exact mass of its molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other formulas that might have the same nominal mass.

Application of Advanced Analytical Techniques for Purity Assessment in Synthetic Research

Ensuring the purity of a synthesized compound is crucial. While NMR can provide an estimate of purity, chromatographic techniques are often employed for more precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of non-volatile compounds like this compound. A sample is passed through a column under high pressure, and compounds are separated based on their affinity for the stationary and mobile phases. The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can be used. Purity is assessed by analyzing the resulting chromatogram. For aryl glyoxal hydrates, derivatization may sometimes be necessary to improve volatility.

Karl Fischer Titration: Since the compound is a hydrate, determining the precise water content is important. Karl Fischer titration is a specific and accurate method used for the quantitative determination of water content in a sample.

These advanced analytical methods, used in concert, provide a comprehensive characterization of this compound, confirming its structure and purity and enabling its confident use in subsequent scientific investigations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Modeling for Reaction Pathway Prediction and Analysis

Quantum chemical modeling is a fundamental tool for elucidating the mechanisms of chemical reactions. By solving the Schrödinger equation for a given molecular system, researchers can map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. This allows for a detailed prediction and analysis of reaction pathways.

For 2-Methoxyphenylglyoxal hydrate (B1144303), quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to investigate various transformations. For instance, the dehydration of the hydrate to form 2-Methoxyphenylglyoxal could be modeled to determine the activation energy and reaction thermodynamics. Furthermore, its subsequent reactions, such as oxidation, reduction, or condensation reactions, could be computationally explored.

Table 1: Hypothetical Quantum Chemical Data for a Reaction of 2-Methoxyphenylglyoxal

| Parameter | Value (kcal/mol) | Method | Basis Set |

| Activation Energy (Ea) | 25.3 | B3LYP | 6-31G(d,p) |

| Enthalpy of Reaction (ΔH) | -15.8 | B3LYP | 6-31G(d,p) |

| Gibbs Free Energy of Reaction (ΔG) | -10.2 | B3LYP | 6-31G(d,p) |

This table represents a hypothetical outcome of a quantum chemical study on a reaction involving 2-Methoxyphenylglyoxal, illustrating the type of data that would be generated.

Prediction of Chemical Reactivity and Selectivity in Novel Transformations

Theoretical chemistry offers various descriptors to predict the reactivity and selectivity of molecules. Parameters derived from quantum chemical calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can provide valuable information about where and how a molecule is likely to react.

In the case of 2-Methoxyphenylglyoxal hydrate, these computational tools could be used to predict its behavior in novel chemical transformations. For example, the analysis of the LUMO (Lowest Unoccupied Molecular Orbital) could indicate the most probable sites for nucleophilic attack on the glyoxal (B1671930) moiety. Similarly, the HOMO (Highest Occupied Molecular Orbital) distribution on the methoxy-substituted phenyl ring would suggest its susceptibility to electrophilic substitution. This predictive capability is crucial for designing new synthetic routes and understanding competitive reaction pathways, such as regioselectivity in reactions involving multiple reactive sites.

Machine Learning Approaches for Optimized Reaction Design and Discovery

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of accelerating the discovery and optimization of chemical reactions. Current time information in Edmonton, CA. By training algorithms on large datasets of known reactions, ML models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgresearchgate.netnih.gov

For a compound like this compound, machine learning could be applied to optimize its synthesis or its use in subsequent reactions. An ML model could be trained on a dataset of similar reactions to predict the yield of a particular transformation under various conditions (e.g., temperature, solvent, catalyst). This would allow for the in silico screening of a vast experimental space, saving time and resources. Furthermore, generative models could be employed to discover entirely new reactions or synthetic routes involving this compound, pushing the boundaries of chemical synthesis.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in Complex Molecule Synthesis

2-Methoxyphenylglyoxal hydrate (B1144303) serves as a key building block in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the components. This approach is paramount in the synthesis of complex and bioactive molecules, offering advantages such as high atom economy, reduced waste, and the rapid generation of chemical libraries with significant structural diversity. The reactivity of the dicarbonyl moiety in 2-Methoxyphenylglyoxal hydrate allows for its participation in various MCRs, leading to the formation of intricate molecular scaffolds that are of interest in medicinal chemistry and drug discovery.

Multicomponent reactions are a powerful tool for the expedited synthesis of a vast number of organic molecules, many of which have been screened for biological activity semanticscholar.orgnih.gov. The use of MCRs is a growing field of interest in the synthesis of bioactive compounds and approved drugs nih.govdundee.ac.uk. These reactions represent a great potential in the research for new bioactive compounds, since their products can present great structural complexity nih.govresearchgate.net.

Development of Novel Heterocyclic Scaffolds and Chemical Diversity

A significant application of this compound lies in the synthesis of novel heterocyclic scaffolds. Heterocyclic compounds are a cornerstone in medicinal chemistry, with a large percentage of FDA-approved drugs containing at least one heterocyclic ring. The reaction of this compound with various binucleophiles provides a straightforward and efficient route to a wide array of heterocyclic systems.

One of the most prominent examples is the synthesis of quinoxalines. Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties nih.govmdpi.comnih.gov. The classical and most common method for synthesizing quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In this context, this compound can react with substituted ortho-phenylenediamines to yield a library of 2-(2-methoxyphenyl)quinoxalines. The substituents on both the phenylenediamine and the phenylglyoxal (B86788) moiety can be varied to create a diverse range of derivatives for structure-activity relationship (SAR) studies rsc.org.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Biological Significance |

| This compound | ortho-Phenylenediamine | 2-(2-Methoxyphenyl)quinoxaline | Anticancer, Antimicrobial rsc.org |

| This compound | Substituted ortho-Phenylenediamines | Substituted Quinoxalines | Broad-spectrum pharmacological activities mdpi.com |

Synthesis of Functional Molecules and Molecular Probes

The utility of this compound extends to the synthesis of functional molecules and molecular probes, which are essential tools in chemical biology and materials science.

Quinoxaline (B1680401) derivatives, which can be readily synthesized from this compound, are known to exhibit interesting photophysical properties, with some derivatives displaying fluorescence. This has led to their exploration as fluorescent chemosensors for the detection of various analytes ethz.chnih.gov. The emission properties of these quinoxaline-based fluorophores can be tuned by modifying the substituents on the heterocyclic core, a process facilitated by the use of appropriately substituted precursors like this compound. These fluorescent probes have potential applications in bioimaging and environmental sensing.

In the field of proteomics, the chemical modification of proteins is a crucial technique for studying their structure, function, and interactions. Dicarbonyl compounds, such as glyoxal (B1671930) and its derivatives, are known to react with the guanidino group of arginine residues in proteins. This reaction can be utilized for the chemical modification of proteins for various applications, including the introduction of labels or tags for mass spectrometry-based analysis. Given its structure, this compound has the potential to be used as a reagent for the selective modification of arginine residues, enabling the study of protein function and the identification of protein-protein interactions.

The diverse heterocyclic scaffolds accessible from this compound are of significant interest in the design of enzyme inhibitors. Many biologically active molecules, including enzyme inhibitors, contain heterocyclic cores. By synthesizing libraries of compounds based on scaffolds derived from this compound, researchers can screen for molecules that modulate the activity of specific enzymes or biological pathways. For instance, quinoxaline derivatives have been investigated for their potential as inhibitors of various enzymes, and the ability to easily generate a diverse range of these compounds from this compound makes it a valuable starting material in drug discovery programs nih.govmdpi.com. The synthesis of guanidino compounds, which can be derived from reactions involving precursors like this compound, has led to the discovery of potent enzyme inhibitors nih.gov. Furthermore, the development of derivatives of various heterocyclic systems is a key strategy in the design of selective enzyme inhibitors researchgate.netresearchgate.net.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste and energy consumption. Future research should prioritize the development of environmentally benign methods for the synthesis of 2-Methoxyphenylglyoxal hydrate (B1144303) itself. One promising avenue is the utilization of visible-light-mediated oxidation reactions. A reported synthesis of 2-Methoxyphenylglyoxal hydrate from 2'-Methoxyacetophenone utilizes tris(2,2'-bipyridyl)ruthenium(II) chloride as a photocatalyst, dioxane dibromide as the bromine source, and sodium ascorbate (B8700270) in acetonitrile (B52724) under irradiation with a 5W blue LED bulb. This method represents a step towards a greener synthesis, and further research could focus on replacing halogenated reagents and optimizing solvent choices to enhance its environmental credentials.

Table 1: Example of a Green Synthesis Approach for Arylglyoxal Hydrates

| Starting Material | Catalyst/Reagents | Conditions | Product |

| Acetoarylone | tris(2,2'-bipyridyl)ruthenium(II) chloride, dioxane dibromide, sodium ascorbate | Acetonitrile, 20°C, 8h, 5W Blue LED | Arylglyoxal Hydrate |

Expanded Scope of Multicomponent Reactions for High-Value Products

Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step, aligning well with the tenets of green chemistry through high atom economy. Aryl glyoxals, including the closely related 4-methoxyphenylglyoxal hydrate, have proven to be valuable substrates in MCRs for the synthesis of diverse and high-value heterocyclic compounds.

Future research should systematically explore the participation of this compound in a wider array of MCRs. Its unique substitution pattern could lead to novel molecular scaffolds with interesting biological activities. For instance, the reaction of 4-methoxyphenylglyoxal hydrate with 8-hydroxyquinoline (B1678124) and Meldrum's acid yields 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a complex heterocyclic system. Similarly, its reaction with indole (B1671886) and Meldrum's acid produces 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. These examples underscore the potential for creating diverse chemical libraries by varying the other components in the MCR.

Table 2: Examples of Multicomponent Reactions with Arylglyoxal Hydrates

| Arylglyoxal | Reactant 2 | Reactant 3 | Product |

| 4-methoxyphenylglyoxal hydrate | 8-hydroxyquinoline | Meldrum's acid | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid |

| 4-methoxyphenylglyoxal hydrate | Indole | Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one |

A systematic investigation into the reactivity of this compound with various amines, phenols, active methylene (B1212753) compounds, and isocyanides in MCRs is a promising and largely unexplored research avenue.

Exploration of Catalytic Applications with this compound

While this compound is primarily viewed as a synthetic building block, its potential role in catalysis remains an open question. The presence of multiple functional groups—a ketone, a hydrated aldehyde, and a methoxy-substituted aromatic ring—suggests several possibilities for its involvement in catalytic cycles.

Future research could investigate whether this compound or its derivatives can act as organocatalysts. For example, the diol functionality could potentially participate in hydrogen bonding catalysis. Furthermore, the glyoxal (B1671930) moiety could serve as a precursor for the in-situ generation of catalytically active species. The development of metal complexes derived from ligands synthesized using this compound is another fertile ground for exploration. These complexes could exhibit novel catalytic activities in various organic transformations. This area is currently unexplored and represents a significant opportunity for innovation.

Advanced Mechanistic Studies of Hydrate Reactivity and Stability

A deeper understanding of the fundamental reactivity and stability of this compound is crucial for its effective utilization in synthesis. The equilibrium between the hydrated and non-hydrated forms, and the factors influencing this equilibrium (e.g., solvent, temperature, pH), are critical parameters that are not yet fully characterized for this specific compound.

Advanced mechanistic studies, employing both experimental techniques (such as kinetics studies, isotopic labeling, and in-situ spectroscopic monitoring) and computational methods, are needed. For related compounds like glyoxal, it is known that hydration significantly alters their electronic states and subsequent reactivity. acs.org The hydrated forms are generally more stable and can participate in different reaction pathways compared to the anhydrous dicarbonyl form. copernicus.orgresearchgate.net Understanding the specific behavior of the 2-methoxy substituent on the phenyl ring will be key. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states of reactions involving this compound, helping to elucidate reaction mechanisms and predict reactivity. copernicus.org

Integration with Chemoinformatics and High-Throughput Screening for Novel Reactions

The integration of chemoinformatics and high-throughput screening (HTS) offers a powerful paradigm for accelerating the discovery of new reactions and applications for this compound. Chemoinformatics tools can be employed to computationally screen virtual libraries of potential reactants to identify promising candidates for novel multicomponent reactions or other transformations. nih.gov

Future research should leverage these in silico screening methods to predict the feasibility and potential outcomes of new reactions involving this compound. sciencescholar.us Following computational predictions, HTS techniques can be utilized to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for known reactions and to discover entirely new transformations. nih.gov This synergistic approach of combining computational prediction with experimental high-throughput validation can significantly shorten the discovery and development cycle for new synthetic methodologies based on this compound. The application of these modern drug discovery and materials science tools to this specific building block is a completely unexplored but highly promising research direction.

Q & A

Basic Questions

Q. What are the standard laboratory methods for synthesizing 2-Methoxyphenylglyoxal hydrate?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-methoxyphenylglyoxal (anhydrous or hydrated) reacts with hydrazine derivatives in ethanol under reflux conditions to form heterocyclic compounds like triazines . Hydration of the glyoxal precursor is achieved by adding boiling water to crude glyoxal, followed by recrystallization from chloroform to isolate the hydrate form. This process may yield mixtures of mono-, di-, or oligomeric hydrates, requiring careful characterization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : To confirm the structure (e.g., distinguishing between 2-, 3-, and 4-methoxy isomers via aromatic proton shifts) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., m/z 164.16 for anhydrous form, adjusted for hydrate) .

- Thermogravimetric Analysis (TGA) : To determine hydration state by measuring water loss upon heating .

- X-ray Crystallography : If single crystals are obtainable, to resolve hydrate configuration (e.g., monohydrate vs. hemihydrate) .

Q. How does the hydration state influence the stability and reactivity of this compound?

- Methodological Answer : Hydration state impacts solubility, crystallinity, and reaction kinetics. For instance:

- Anhydrous forms are more reactive in nucleophilic additions due to the free carbonyl groups but are prone to oligomerization in aqueous conditions .

- Monohydrates exhibit reduced reactivity but improved stability during storage. Storage under desiccated conditions is critical to prevent unintended hydration/dehydration .

Advanced Research Questions

Q. How can this compound be applied in enantioselective synthesis?

- Methodological Answer : The hydrate form can act as a chiral precursor in asymmetric catalysis. For example:

- Chiral Acid Catalysis : Use Brønsted acids (e.g., BINOL-derived phosphoric acids) to promote enantioselective condensation with ureas, yielding hydantoins with >90% enantiomeric excess (ee). The hydrate’s water content may stabilize transition states via hydrogen bonding .

- Dynamic Kinetic Resolution : Leverage reversible hydration to control stereochemistry in multi-step reactions .

Q. What challenges arise when isolating pure this compound from reaction mixtures?

- Methodological Answer : Key challenges include:

- Hydrate Polymorphism : Co-crystallization of mono-, di-, or oligomeric hydrates requires gradient recrystallization (e.g., using chloroform/water mixtures) .

- Anhydrous Contamination : Trace water removal during vacuum drying must be monitored via Karl Fischer titration .

- Oligomer Formation : Mitigated by maintaining low temperatures (<4°C) during storage .

Q. How does the ortho-methoxy substituent influence reactivity in cross-coupling reactions compared to meta- or para-isomers?

- Methodological Answer :

- Steric Effects : The ortho-methoxy group hinders planarization of the phenyl ring, reducing conjugation with the glyoxal carbonyl. This lowers electrophilicity but enhances selectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Electronic Effects : The electron-donating methoxy group destabilizes intermediate enolates, favoring alternative pathways (e.g., aldol vs. Michael additions) compared to para-substituted analogs .

Contradictions and Considerations

- Hydrate Stability : indicates variable hydration states under ambient conditions, contradicting assumptions of a fixed monohydrate structure. Researchers must confirm hydration state before application .

- Isomer Reactivity : While ortho-substituted derivatives are often assumed to be less reactive, shows successful use in triazine synthesis, suggesting steric hindrance does not preclude participation in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.